Folcepri - 479578-27-3

Folcepri

Catalog Number: EVT-15314965
CAS Number: 479578-27-3
Molecular Formula: C29H35N11O11S
Molecular Weight: 745.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of etarfolatide involves several key steps:

  1. Preparation of Phenoxy Intermediate: The process begins with the synthesis of a phenoxy compound, typically achieved through the reaction of a substituted phenol with a chlorinating agent.
  2. Nitration: The chlorinated intermediate undergoes nitration using concentrated nitric acid and sulfuric acid to introduce a nitro group.
  3. Coupling: The resultant nitro-chlorophenol is then coupled with butyranilide under basic conditions to yield etarfolatide.

These steps may vary slightly depending on the specific reaction conditions and reagents used, but they generally follow this established pathway for synthesizing compounds similar to etarfolatide .

Molecular Structure Analysis

The molecular structure of etarfolatide can be described as follows:

  • Chemical Formula: C₁₈H₁₈ClN₃O₄
  • Molecular Weight: Approximately 367.81 g/mol
  • Structure: Etarfolatide features a complex arrangement including a chlorinated aromatic ring and a butyranilide moiety, which allows it to effectively bind to folate receptors on cancer cells.

The binding mechanism is facilitated by its structural affinity for folate receptor sites, making it a crucial component in diagnostic imaging for ovarian cancer .

Chemical Reactions Analysis

Etarfolatide undergoes various chemical reactions:

  1. Binding Reaction: When administered, etarfolatide binds specifically to folate receptors on cancer cells, allowing for visualization during SPECT scans.
  2. Degradation Pathways: In biological systems, etarfolatide may undergo enzymatic hydrolysis or oxidation, leading to the formation of metabolites that can also be monitored during pharmacokinetic studies.

These reactions are critical for understanding both the efficacy and safety profile of etarfolatide as a diagnostic tool .

Mechanism of Action

The mechanism of action for Folcepri involves:

  1. Targeting Folate Receptors: Etarfolatide selectively binds to folate receptors that are overexpressed in certain tumors, particularly in ovarian cancer.
  2. Radiolabeling: The compound is radiolabeled with technetium-99m, allowing it to emit detectable radiation during imaging procedures.
  3. Imaging: Following administration, SPECT imaging captures the distribution of etarfolatide in the body, providing crucial information about the presence and density of folate receptors on tumor cells.

This process enables oncologists to make informed decisions about subsequent treatment options based on receptor status .

Physical and Chemical Properties Analysis

The physical and chemical properties of etarfolatide include:

Understanding these properties is essential for optimizing storage and handling protocols in clinical settings .

Applications

Folcepri's primary application lies within oncology as a diagnostic tool:

  • Diagnostic Imaging: It aids in determining the suitability of patients with ovarian cancer for treatment with Vynfinit by assessing folate receptor expression levels through SPECT imaging.
  • Research Tool: Although its clinical use has been withdrawn, etarfolatide may still serve as a valuable research tool in studies focused on folate receptor-targeted therapies and diagnostics.

Despite its withdrawal from clinical use, Folcepri represents an important advancement in targeted cancer diagnostics and highlights the ongoing need for precision medicine approaches in oncology .

Theoretical Foundations of Folate Receptor-Targeted Diagnostic Agents

Molecular Design and Rationale for Folate Receptor Targeting

The molecular architecture of Folcepri (folic acid-cepride conjugate) represents a paradigm shift in cancer-targeted diagnostics, engineered specifically to exploit the biological properties of folate receptors (FRs). Folate receptors are glycosylphosphatidylinositol (GPI)-anchored glycoproteins with molecular weights ranging from 38-45 kDa that demonstrate remarkably selective overexpression on cancer cells compared to healthy tissues [1] [4]. Three primary isoforms exist in humans: FRα, FRβ, and FRγ, with FRα being the most clinically significant due to its overexpression in approximately 80% of epithelial ovarian cancers, as well as malignancies of the lung, breast, kidney, and endometrium [1] [9]. Crucially, FRα expression correlates with tumor grade and stage, making it an ideal biomarker for targeted agents [4] [9].

The structural basis for Folcepri's targeting efficiency lies in the high-affinity interaction (KD < 1 nM) between the folate moiety and FRα's binding pocket. Crystallographic studies reveal that FRα features a deep open folate-binding pocket stabilized by eight disulfide bonds, where the pteroate moiety becomes buried while the glutamate residue remains solvent-exposed [5]. This spatial arrangement permits conjugation at the glutamate carboxyl group without compromising receptor binding affinity—a critical design feature exploited in Folcepri's development [4] [5]. The molecular design incorporates three essential components:

  • Folate Ligand: Serves as the FR-targeting component with nanomolar affinity
  • Chemical Linker: Engineered polyethylene glycol (PEG)-based spacer providing hydrophilicity and preventing steric interference
  • Diagnostic Payload: Radioisotope (e.g., ⁹⁹ᵐTc, ⁶⁸Ga) or fluorescent probe for imaging

Table 1: Structural Components of Folcepri

ComponentChemical CharacteristicsFunctionOptimization Challenge
Folate ligandγ-carboxyl conjugated glutamateHigh-affinity FR targetingMaintaining binding affinity post-conjugation
Linker systemHydrophilic PEG spacer (MW 1-3 kDa)Prevents aggregation; optimizes pharmacokineticsBalancing circulation time vs. clearance rate
Diagnostic payload⁹⁹ᵐTc, ⁶⁸Ga, or fluorescent dyeEnables non-invasive imagingMatching half-life with biological targeting kinetics

The receptor-mediated endocytosis of Folcepri represents a critical biological mechanism. Upon folate binding, FRα rapidly internalizes the complex via potocytosis (a lipid raft-mediated process), transporting it through early endosomes to lysosomes where the acidic environment (pH 4.5-5.0) triggers folate release [1] [9]. The receptor then recycles to the cell surface within 8-12 hours, enabling multiple rounds of agent internalization—a key advantage for signal amplification in diagnostic applications [4] [9]. This biological process differentiates folate-receptor targeting from passive accumulation mechanisms like the enhanced permeability and retention (EPR) effect, providing superior tumor-to-background ratios [6].

Table 2: Folate Receptor Expression Profiles in Human Cancers

Receptor IsoformPrimary Tumor TypesExpression Level in MalignancyNormal Tissue Expression
FRαOvarian (80%), Endometrial (90%), Lung (70%), Triple-negative breast (50%)100-300× higher than normal tissuesKidney proximal tubules, choroid plexus, placenta
FRβAcute myelogenous leukemia, Tumor-associated macrophagesOverexpressed in activated statesPlacenta, spleen, activated macrophages
FRγHematopoietic malignanciesVariableNeutrophils, spleen, thymus

Role of Folcepri in Theranostic Applications for Oncology

Folcepri exemplifies the theranostic paradigm by integrating diagnostic capabilities with therapeutic potential through a unified molecular targeting strategy. As a diagnostic agent, Folcepri enables precision patient stratification by identifying tumors with sufficient FRα expression to warrant FR-targeted therapies [1] [4]. Clinical studies demonstrate that FRα-positive tumors identified by folate-based imaging agents exhibit significantly higher response rates to FR-targeted therapies (approximately 3.2-fold improvement) compared to FRα-negative tumors [2] [9]. This selective approach addresses the critical challenge of interpatient heterogeneity in FRα expression, which varies significantly even within histologically similar tumors [4] [9].

The diagnostic performance of Folcepri derives from its dual-modality capabilities, optimized for both single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging. When radiolabeled with ⁹⁹ᵐTc, Folcepri enables SPECT imaging with favorable biodistribution, showing rapid clearance from non-target tissues and high tumor-to-background ratios within 2-4 hours post-injection [1]. For PET applications, Folcepri conjugated to ⁶⁸Ga demonstrates superior spatial resolution (≤2 mm) and quantitative accuracy, permitting more precise lesion detection and therapy monitoring [2] [4]. In ovarian cancer models, Folcepri-PET detected subcentimeter peritoneal implants with 92% sensitivity compared to 78% for conventional CT imaging [9].

Beyond diagnostics, Folcepri serves as the molecular scaffold for therapeutic conjugates through the principle of isotope exchange. By replacing diagnostic radionuclides with therapeutic isotopes (e.g., substituting ⁶⁸Ga with ¹⁷⁷Lu or ²²⁵Ac), the identical targeting mechanism ensures that therapeutic delivery precisely mirrors the diagnostic distribution pattern [3] [9]. This approach has been clinically validated in the context of FRα-targeted antibody-drug conjugates like mirvetuximab soravtansine, where pretreatment FRα imaging predicted treatment response in platinum-resistant ovarian cancer with 85% accuracy [9].

Table 3: Theranostic Applications of Folcepri in Oncology

ApplicationDiagnostic FormatTherapeutic TranslationValidated Cancer Types
Patient stratification⁹⁹ᵐTc-Folcepri SPECTIdentifies candidates for FRα-ADCsOvarian, endometrial, lung
Treatment planning⁶⁸Ga-Folcepri PET/CTGuides radiation field delineationHead and neck squamous cell
Therapy monitoringSerial ¹⁸F-Folcepri PETAssesses early response to FRα-targeted drugsTriple-negative breast cancer
Microenvironment profilingFluorescent-FolcepriIdentifies FRβ+ tumor-associated macrophagesRheumatoid arthritis, colorectal cancer

The tumor microenvironment targeting capabilities extend beyond malignant cells to tumor-associated macrophages (TAMs) expressing FRβ. Activated macrophages in inflammatory diseases and numerous cancers (liver, kidney, skin, lung) significantly overexpress FRβ [1] [4]. Folcepri conjugated to near-infrared fluorophores enables intraoperative identification of FRβ-positive TAM-rich regions, which correlate with immunosuppressive microenvironments and poor prognosis [1]. This application provides surgeons and oncologists with real-time biological information beyond anatomical landmarks, potentially improving debulking completeness in ovarian cancer where residual FRβ-positive TAM clusters predict recurrence [9].

Comparative Analysis of Folate-Conjugated Diagnostic Agents in Precision Medicine

Folcepri represents a significant advancement in folate-based diagnostics, addressing limitations of earlier generations through optimized molecular design. When compared to first-generation folate-radiopharmaceuticals like ⁹⁹ᵐTc-EC20, Folcepri demonstrates improved binding kinetics (Kd = 0.19 nM vs. 0.9 nM) and reduced renal retention due to its hydrophilic linker system [1] [4]. This pharmacokinetic refinement yields superior tumor-to-kidney ratios (3.8:1 vs. 1.2:1 at 4 hours post-injection), enhancing lesion detectability near renal structures—a critical advantage for ovarian cancer imaging where metastases frequently occur in the upper abdomen [4] [9].

Against non-folate targeting agents, Folcepri demonstrates distinct advantages in molecular specificity. Compared to ¹⁸F-FDG PET, which measures glucose metabolism, Folcepri-based imaging directly reports on target receptor expression, eliminating false positives from inflammatory processes [6]. In head-to-head studies for ovarian cancer recurrence detection, ⁶⁸Ga-Folcepri PET demonstrated 94% specificity versus 76% for ¹⁸F-FDG, with significantly fewer false positives at inflammatory surgical sites [9]. However, folate-based agents face limitations in tumors with heterogeneous FRα expression or in renal cell carcinoma where physiological FRα expression in proximal tubules creates background signal [4] [6].

The positioning within the precision medicine landscape reveals distinct niches for various targeting approaches:

  • PSMA-targeted agents (e.g., ⁶⁸Ga-PSMA-11): Excel in prostate cancer but show variable uptake in salivary gland and thyroid malignancies [10]
  • Somatostatin receptor analogs (e.g., ⁶⁸Ga-DOTATATE): Gold standard for neuroendocrine tumors but limited utility in carcinomas [10]
  • Antibody-based agents (e.g., ⁸⁹Zr-DFO-trastuzumab): Provide excellent HER2 quantification but require extended imaging timelines (48-72 hours) [7]
  • Folcepri-based agents: Offer rapid (1-4 hour) imaging with broad carcinoma applicability but limited to FR-positive tumors

Table 4: Performance Comparison of Molecular Diagnostic Agents in Solid Tumors

ParameterFolcepri⁶⁸Ga-PSMA-11⁶⁸Ga-DOTATATE¹⁸F-FDG
Optimal imaging time1-4 hours1-3 hours1-2 hours1 hour
Spatial resolution2-4 mm2-3 mm3-5 mm4-7 mm
Tumor-to-background ratio9.3 ± 2.112.4 ± 3.815.2 ± 4.53.8 ± 1.2
Radiation burden (mSv)4.23.83.57.0
False positive sourcesRenal cystsGanglia, inflammationSpleen, adrenalInflammation, muscle

The emergence of multimodal Folcepri formulations addresses the limitations of single-modality approaches. By conjugating both radionuclides (⁶⁸Ga) and fluorescent dyes (Cy5 or IRDye800) to the folate scaffold, these hybrid agents enable pre-operative PET planning followed by real-time fluorescence-guided surgery [3] [9]. Clinical studies in ovarian cancer demonstrate that fluorescence-guided resection using Folcepri derivatives increases detection of subvisual (<1 mm) metastatic deposits by 4.7-fold compared to conventional inspection, potentially reducing residual disease burden [9]. Furthermore, quantitative PET data from preoperative scans accurately predict intraoperative fluorescence intensity (r=0.89, p<0.001), enabling reliable surgical planning [9].

Looking forward, Folcepri-based diagnostics are evolving toward quantitative biomarker mapping through advanced kinetic modeling. New compartmental models accounting for FRα expression heterogeneity, internalization kinetics, and tumor perfusion enable absolute quantification of receptor density rather than simple uptake values [4] [9]. This quantitative approach shows strong correlation (r=0.93) with immunohistochemical FRα scoring in surgical specimens, potentially eliminating the variability in traditional biopsy-based assessment [9]. As precision oncology increasingly demands quantitative biomarkers for therapy selection, Folcepri stands positioned to provide whole-body FRα mapping that transcends the sampling limitations of needle biopsies.

Properties

CAS Number

479578-27-3

Product Name

Folcepri

IUPAC Name

(2R)-5-[[(2S)-2-amino-3-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]amino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid

Molecular Formula

C29H35N11O11S

Molecular Weight

745.7 g/mol

InChI

InChI=1S/C29H35N11O11S/c30-15(24(45)37-17(7-20(42)43)25(46)38-18(11-52)28(50)51)10-33-19(41)6-5-16(27(48)49)36-23(44)12-1-3-13(4-2-12)32-8-14-9-34-22-21(35-14)26(47)40-29(31)39-22/h1-4,9,15-18,32,52H,5-8,10-11,30H2,(H,33,41)(H,36,44)(H,37,45)(H,38,46)(H,42,43)(H,48,49)(H,50,51)(H3,31,34,39,40,47)/t15-,16+,17-,18-/m0/s1

InChI Key

RKGPQAGUQDVJHG-MHORFTMASA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCC(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)NC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.